molecular formula C11H9F3N6 B5666958 5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole

5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole

Cat. No. B5666958
M. Wt: 282.22 g/mol
InChI Key: QJBZAVHEZLUNKY-UHFFFAOYSA-N
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Description

Introduction This section delves into the general background and significance of the compound . While specific papers directly addressing this compound were not found, related structures and functionalities can be inferred from research on similar compounds such as benzotriazoles and triazole derivatives. These compounds are noted for their wide range of applications in chemistry due to their unique structural and electronic properties.

Synthesis Analysis The synthesis of related triazole and benzotriazole derivatives often involves multistep chemical reactions, starting from basic aromatic or heterocyclic compounds. For example, the synthesis of triazole derivatives could involve the coupling reaction between aminopyrazol and aryl diazonium chlorides or other starting materials followed by various refinement steps (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis The molecular structure of triazole and benzotriazole derivatives, such as vorozole, shows variations in bond angles and dihedral angles, reflecting the impact of different substituents on the overall molecular conformation. The absolute configuration at the central chiral carbon atom can also be determined through crystallographic studies (Peeters, Schuerman, Blaton, & Ranter, 1993).

Chemical Reactions and Properties The reactivity of these compounds can vary significantly based on their functional groups. For instance, benzotriazole derivatives have been shown to undergo ethylation and Michael addition reactions, indicating their potential utility in various chemical synthesis pathways (Sanna, Carta, Paglietti, Bacchi, & Pelizzi, 1997).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, can be determined through experimental data. However, specific data for this compound were not found, suggesting a need for direct experimental studies.

Chemical Properties Analysis Chemical properties like acidity, basicity, and reactivity with other chemical agents can be inferred from related compounds. For example, triazole derivatives often exhibit varied reactivity depending on their substitution pattern and the presence of other functional groups (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

properties

IUPAC Name

5-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N6/c1-6-15-10(20(18-6)5-11(12,13)14)7-2-3-8-9(4-7)17-19-16-8/h2-4H,5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZAVHEZLUNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC3=NNN=C3C=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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